2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a white to yellowish crystalline low melting solid .
Synthesis Analysis
This compound can be synthesized by the reaction of diethyl malonate with nitric acid . Another method involves the fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis
The molecular formula of this compound is C6H2ClF3N2O2 . Its molecular weight is 226.54 .Chemical Reactions Analysis
The 2-chloro-5-nitropyridine could be used in chemical reactions . For example, 2-Chloro-3-(trifluoromethyl)pyridine may be used in the preparation of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .Scientific Research Applications
Synthesis of Complex Molecules
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of hexanuclear [Ni2Ln4] clusters, which exhibit an enhanced magnetocaloric effect and slow magnetic relaxation, showcasing potential for applications in cryogenic magnetic cooling and as single-molecule magnets (Liu, Zhang, & Zhu, 2014). Additionally, efficient synthesis routes have been developed for 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors, indicating its role in the manufacture of pharmaceuticals, such as COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Material Science Applications
In material science, this compound derivatives have been explored for the synthesis of energetic materials. A notable example includes the synthesis of a fused, tricyclic pyridine-based energetic material, demonstrating significant potential due to its high density and good detonation properties (Ma, Pan, Jiang, Liu, & Yao, 2018). This indicates the chemical's utility in developing new materials with applications in defense and aerospace industries.
Catalysis and Magnetic Properties
The compound has also been involved in studies related to catalysis and magnetic properties. For example, pyridine-substituted nitronyl nitroxide biradicals have been synthesized, showing a triplet ground state and suggesting potential applications in designing molecule-based magnets (Hayakawa, Shiomi, Ise, Sato, & Takui, 2006). Such materials are of interest for quantum computing and data storage technologies.
Advanced Synthetic Techniques
Moreover, this compound is used in advanced synthetic techniques, like the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012). This method showcases the compound's utility in introducing fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts.
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine are not mentioned in the available resources, trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of this compound will be discovered in the future.
Properties
IUPAC Name |
2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIKFKCAJGTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406103 | |
Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72587-15-6 | |
Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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